4-(Thiophen-3-ylmethyl)piperazin-2-one is a chemical compound that belongs to the class of piperazine derivatives, characterized by the presence of a thiophene ring. This compound is notable for its potential therapeutic applications and has been the subject of various studies aimed at exploring its biological activity and synthesis.
The compound can be synthesized through various methods, often involving the reaction of piperazine with thiophene derivatives. Research has shown that compounds in this class can exhibit significant pharmacological effects, making them of interest in medicinal chemistry.
4-(Thiophen-3-ylmethyl)piperazin-2-one is classified as:
The synthesis of 4-(Thiophen-3-ylmethyl)piperazin-2-one typically involves the following steps:
Technical Details:
The molecular structure of 4-(Thiophen-3-ylmethyl)piperazin-2-one consists of:
The compound exhibits specific stereochemical configurations that may influence its biological activity. The structural representation can be visualized using molecular modeling software or chemical drawing tools.
4-(Thiophen-3-ylmethyl)piperazin-2-one can participate in various chemical reactions, including:
Technical Details:
The mechanism of action for compounds like 4-(Thiophen-3-ylmethyl)piperazin-2-one often involves interaction with biological targets such as receptors or enzymes.
Research indicates that derivatives with similar structures have shown activity against various biological targets, suggesting potential therapeutic applications.
Relevant data from studies indicate that the compound's stability and solubility profiles are crucial for its potential pharmaceutical applications.
4-(Thiophen-3-ylmethyl)piperazin-2-one has several scientific uses, including:
Research continues to explore the full range of applications for this compound, particularly in drug discovery and development contexts.
Piperazine derivatives constitute a cornerstone of modern pharmaceutical design due to their versatile pharmacological profiles and favorable physicochemical properties. This six-membered heterocycle, containing two nitrogen atoms at opposing positions, serves as a privileged scaffold in numerous FDA-approved drugs spanning oncology, neuroscience, and infectious disease therapeutics. The piperazine ring enhances aqueous solubility through its basic nitrogen atoms, which can form water-soluble salts at physiological pH, while simultaneously contributing to target binding affinity via hydrogen bonding and electrostatic interactions [9]. Between 2011–2023 alone, over 40 piperazine-containing drugs received FDA approval, including kinase inhibitors (e.g., Palbociclib for breast cancer), antiviral agents (e.g., Dolutegravir for HIV), and central nervous system modulators (e.g., Brexpiprazole for schizophrenia) [9].
Table 1: Therapeutic Applications of Select FDA-Approved Piperazine-Containing Drugs (2011–2023)
Drug Name | Therapeutic Area | Mechanism of Action | Year Approved |
---|---|---|---|
Palbociclib | Oncology (Breast cancer) | Cyclin-Dependent Kinase 4/6 inhibitor | 2015 |
Dolutegravir | Infectious Diseases (HIV) | Integrase inhibitor | 2013 |
Brexpiprazole | Neuroscience (Schizophrenia) | Serotonin-Dopamine Activity Modulator | 2015 |
Vortioxetine | Neuroscience (Depression) | Serotonergic modulator | 2013 |
Avapritinib | Oncology (GIST) | Platelet-derived growth factor receptor inhibitor | 2020 |
The structural flexibility of piperazine permits extensive derivatization at both nitrogen atoms and carbon positions, enabling precise optimization of drug-target interactions. In dopamine receptor ligands, for instance, N-alkyl substitution patterns govern selectivity between D2 and D3 receptor subtypes—a critical determinant for minimizing extrapyramidal side effects in antipsychotics [1]. Piperazine’s chair-to-chair inversion also allows adaptive binding to biological targets, where the equatorial or axial positioning of substituents can be exploited for enhanced affinity [9]. These attributes collectively establish piperazine as an indispensable pharmacophore for rational drug design.
Thiophene, a sulfur-containing five-membered heterocycle, has emerged as a potent bioisostere for phenyl rings and other aromatic systems in medicinal chemistry. Hybridization of thiophene with piperazine scaffolds capitalizes on thiophene’s enhanced electronic properties, metabolic stability, and capacity for π-π stacking interactions within hydrophobic binding pockets. The thiophene sulfur atom participates in weak hydrogen bonds (C–H···S) and sulfur-π interactions that contribute to molecular recognition, as evidenced in crystal structures of thiophene-piperazine hybrids [4] [7]. These interactions facilitate the formation of stable supramolecular architectures critical for solid-state stability and crystal engineering of active pharmaceutical ingredients.
X-ray crystallographic studies of 3-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione reveal that the thiophene ring lies nearly coplanar with adjacent heterocycles (dihedral angle = 4.35°), promoting electronic conjugation across the hybrid scaffold [7]. This near-planar configuration optimizes electron delocalization, potentially enhancing interactions with flat binding sites in biological targets. Furthermore, rotational disorder observed in thiophene rings about bridging C–C bonds indicates conformational flexibility that may aid induced-fit binding [4].
Table 2: Structural Parameters of Thiophene-Containing Piperazine Hybrids from Crystallographic Studies
Compound | Dihedral Angle (°) | Key Supramolecular Interactions | Biological Relevance |
---|---|---|---|
3-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione | 4.35 (thiophene-oxadiazole) | C–H···S, C–H···π, π–π stacking | Anticancer, antimicrobial targets |
1-(Pyridin-3-yl)-4-(5-(thiophen-2-yl)isoxazole-3-carbonyl)piperazin-2-one | Not reported | Not characterized | Putative antitumor activity |
Synthetic methodologies for thiophene-piperazine conjugates typically involve multistep sequences such as:
The specific scaffold of 4-(thiophen-3-ylmethyl)piperazin-2-one represents a strategic fusion of piperazine’s pharmacokinetic advantages with thiophene’s target engagement capabilities. Unlike conventional N-arylpiperazines, the 2-one moiety introduces a hydrogen-bond-donating carbonyl group that can form critical interactions with serine/threonine residues in kinase binding sites or backbone amides in G-protein-coupled receptors [9]. This modification simultaneously reduces basicity compared to tertiary piperazines, potentially mitigating off-target receptor interactions that cause cardiotoxicity or metabolic disturbances.
Molecular hybridization at the thiophen-3-yl position offers distinct advantages over 2-yl isomers: The 3-substitution pattern orients the sulfur atom away from sterically crowded regions, minimizing metabolic oxidation while preserving electronic contributions to binding [3] [8]. This is exemplified in dopamine D3 receptor ligands where 3-thienyl analogues exhibit superior selectivity profiles compared to 2-thienyl counterparts [1]. Computational analyses predict that the methylene bridge in 4-(thiophen-3-ylmethyl)piperazin-2-one provides optimal spacer length (∼4.9 Å) for bivalent interactions in allosteric binding pockets of CNS targets.
The compound’s synthetic tractability further supports its therapeutic exploration: Commercial availability of 1-(thiophen-3-ylmethyl)piperazine intermediates (CAS 414893-96-2) enables straightforward N-acylation or carbonyl insertion to access the 2-one derivative [8]. Structural diversity can be introduced at the piperazine N4 position via alkylation or acylation, permitting rapid generation of analogues for structure-activity relationship studies. These features collectively position 4-(thiophen-3-ylmethyl)piperazin-2-one as a versatile template for developing mechanistically novel inhibitors of neuropsychiatric and oncological targets.
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: